Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate typically involves the reaction of 6-chloropyridazine with tert-butyl 4-azepanecarboxylate in the presence of a methylating agent . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) . Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, reduction may produce reduced amines, and substitution reactions may result in substituted pyridazine derivatives .
Scientific Research Applications
Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperidine-1-carboxylate
- Tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate is unique due to its specific structural features, such as the azepane ring and the chloropyridazine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN4O2/c1-17(2,3)24-16(23)22-10-5-6-14(9-11-22)21(4)12-13-7-8-15(18)20-19-13/h7-8,14H,5-6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNHBURXLYIXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)CC2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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